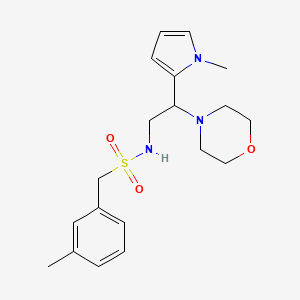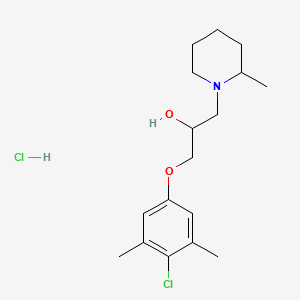
1-(4-Chloro-3,5-dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chloro-3,5-dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C17H27Cl2NO2 and its molecular weight is 348.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Stereochemistry
Research in the field of synthesis and stereochemistry has focused on the preparation of complex molecules with specific configurations and conformations. For example, the synthesis of diastereoisomeric 1,3-dimethylpiperidin-4-ols and related compounds has been explored to understand their configurations and preferred conformations, which is crucial for developing drugs with desired biological activities (Casy & Jeffery, 1972).
Catalytic Activities
Compounds with similar structures have been investigated for their catalytic activities. For instance, research into heterogeneously catalysed condensations of glycerol to cyclic acetals has shown the potential of using solid acids as catalysts for glycerol conversion into valuable chemicals (Deutsch, Martin, & Lieske, 2007).
Drug Design and Bioactivities
Research has also explored the design and synthesis of molecules for specific bioactivities, such as the development of nonpeptide agonists for the GPR14/urotensin-II receptor. This includes the discovery of compounds that act as agonists with high selectivity and potency, which can be crucial for therapeutic applications (Croston et al., 2002).
Structural and Conformational Analysis
Conformational analysis of compounds through crystal structures and computational studies provides insights into their physical and chemical properties. This is important for understanding the interactions of these molecules in biological systems or as part of materials (Nitek et al., 2020).
Extraction and Separation Techniques
Studies on the extraction of acids using specific compounds reveal the potential of organic molecules in separation techniques. This research can lead to the development of more efficient and selective extraction processes for industrial and laboratory applications (Golubyatnikova et al., 2012).
properties
IUPAC Name |
1-(4-chloro-3,5-dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO2.ClH/c1-12-8-16(9-13(2)17(12)18)21-11-15(20)10-19-7-5-4-6-14(19)3;/h8-9,14-15,20H,4-7,10-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRJKHLNWAEGAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(COC2=CC(=C(C(=C2)C)Cl)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

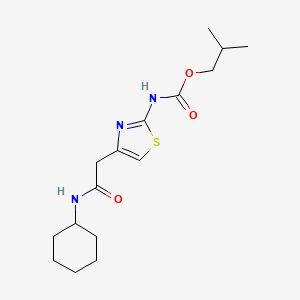
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B2597350.png)

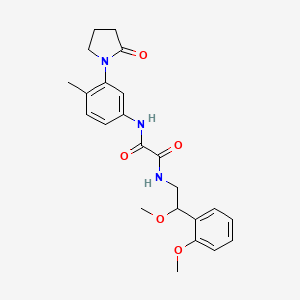



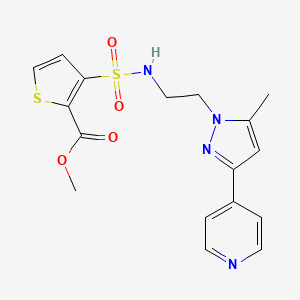

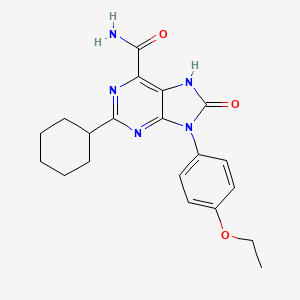
![4-(4-methoxyphenylsulfonamido)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2597364.png)

![2,4-Dichlorobenzofuro[3,2-D]pyrimidine](/img/structure/B2597367.png)
